4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C28H33ClN4O4S2 and its molecular weight is 589.17. The purity is usually 95%.
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Biological Activity
The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS Number: 1321656-27-2) is a sulfonamide derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H33ClN4O5S2
- Molecular Weight : 605.2 g/mol
- Structure : The compound features a thiazole ring, a sulfonamide moiety, and a dimethylaminoethyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, impacting cell proliferation and survival.
- Receptor Modulation : The compound could act on neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
- Antimicrobial Activity : Similar sulfonamide compounds are known for their antibacterial properties, suggesting potential efficacy against bacterial infections.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Sulfanilamide | E. coli | 32 µg/mL |
Trimethoprim | S. aureus | 16 µg/mL |
Cytotoxicity
In vitro studies on similar compounds indicate potential cytotoxic effects on cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
Case Studies
- Case Study on Anticancer Activity : A study conducted on a related sulfonamide derivative demonstrated significant anticancer activity in HeLa cells, with an IC50 value of 10 µM. This suggests that the target compound may also possess similar properties, warranting further investigation.
- Neuroprotective Effects : Research on compounds with dimethylaminoethyl groups indicates potential neuroprotective effects against oxidative stress in neuronal cells. This could imply that the compound may offer therapeutic benefits in neurodegenerative diseases.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4S2.ClH/c1-5-36-24-12-9-13-25-26(24)29-28(37-25)32(19-18-30(2)3)27(33)22-14-16-23(17-15-22)38(34,35)31(4)20-21-10-7-6-8-11-21;/h6-17H,5,18-20H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYLYCCSOSHVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.